molecular formula C14H23NO3 B11787370 tert-Butyl 1-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

tert-Butyl 1-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B11787370
M. Wt: 253.34 g/mol
InChI Key: CMGOGFJQHIBAMR-UHFFFAOYSA-N
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Description

tert-Butyl 1-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate: is a bicyclic compound with a unique structure that includes a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate typically involves the following steps:

    Formation of the bicyclic core: The bicyclic core can be synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile.

    Introduction of the tert-butyl ester group: This step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

    Oxidation and functional group transformations: The final steps include oxidation reactions to introduce the ketone group and other necessary functional group transformations.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Diels-Alder reactions followed by esterification and oxidation steps. The reaction conditions are optimized for high yield and purity, often involving the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with additional ketone or carboxylic acid groups.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 1-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its bicyclic structure makes it a useful tool for investigating the binding sites of various enzymes.

Medicine

In medicine, this compound has potential applications as a precursor for the synthesis of pharmaceutical agents. Its structure can be modified to create derivatives with specific biological activities, such as anti-inflammatory or antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 1-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate
  • tert-Butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate
  • tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

Uniqueness

The uniqueness of tert-Butyl 1-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate lies in its specific substitution pattern and functional groups. The presence of the tert-butyl ester group and the ketone functionality provides distinct reactivity and potential for diverse applications compared to its similar counterparts .

Properties

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

tert-butyl 1-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

InChI

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-8-10-6-5-7-14(4,9-15)11(10)16/h10H,5-9H2,1-4H3

InChI Key

CMGOGFJQHIBAMR-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC(C1=O)CN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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